molecular formula C20H24N2O5S B2396444 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 955255-08-0

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2396444
CAS No.: 955255-08-0
M. Wt: 404.48
InChI Key: BMFBTGVZWVUNFJ-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C20H24N2O5S and a molecular weight of 404.48 g/mol . This benzenesulfonamide derivative features a pyrrolidin-5-one core, a structural motif found in compounds with documented research applications, particularly in medicinal chemistry and drug discovery . The molecule integrates two distinct aromatic systems—4-ethoxyphenyl and 4-methoxyphenyl—linked through a complex heterocyclic scaffold, making it a valuable intermediate for structure-activity relationship (SAR) studies. Its structure is closely related to other sulfonamide-based compounds investigated for their potential biological activities, which may include modulation of enzymatic function or protein-protein interactions . Researchers utilize this compound primarily as a key synthetic building block in the development of novel therapeutic agents. Its high purity makes it suitable for various experimental applications, including in vitro screening, assay development, and as a precursor for further chemical synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-27-18-6-4-16(5-7-18)22-14-15(12-20(22)23)13-21-28(24,25)19-10-8-17(26-2)9-11-19/h4-11,15,21H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFBTGVZWVUNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with pyrrolidin-3-one under acidic conditions to form the intermediate 1-(4-ethoxyphenyl)-5-oxopyrrolidine. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biology: In biological research, the compound is used to study cellular pathways and mechanisms, particularly those involving sulfonamide interactions.

    Materials Science: The compound’s structural properties make it suitable for the development of new materials with specific functionalities, such as sensors or catalysts.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various products.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the ethoxyphenyl and pyrrolidine moieties can enhance the compound’s binding affinity and specificity, leading to more effective inhibition of target pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Identifier Core Structure Substituents/Modifications Reported Activity/Properties Reference ID
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide Pyrrolidinone-sulfonamide hybrid 4-Ethoxyphenyl, 4-methoxybenzenesulfonamide Not reported in provided evidence N/A
1-[(2,4-Dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (Compound 16) Pyrazole-sulfonamide hybrid 2,4-Dichlorophenyl, 4-methoxybenzenesulfonamide Antibacterial, antimycobacterial
KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide) Benzenesulfonamide derivative 4-Methoxybenzenesulfonamide, propenyl-chlorophenyl Ca²⁺/calmodulin-dependent kinase inhibitor
N-(4-Methoxyphenyl)benzenesulfonamide Simple sulfonamide 4-Methoxyphenyl Structural model for sulfonamide bioactivity studies
Etazene (2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine) Benzimidazole derivative 4-Ethoxyphenyl Synthetic opioid (New Psychoactive Substance)

Key Observations

Sulfonamide Pharmacophore Variations

  • 4-Methoxybenzenesulfonamide Group : This moiety is shared with Compound 16 and KN-93 . In KN-93, the sulfonamide contributes to kinase inhibition by mimicking ATP-binding motifs, while in Compound 16, it enhances antibacterial activity through interactions with bacterial enzymes (e.g., dihydropteroate synthase). The methoxy group likely improves solubility and target affinity via hydrogen bonding or π-π stacking .
  • 4-Ethoxyphenyl Group: Present in both the target compound and etazene , this substituent may increase lipophilicity and membrane permeability compared to methoxy analogues.

Core Structure Differences

  • Pyrrolidinone vs. Pyrazole (Compound 16): The pyrrolidinone ring in the target compound introduces conformational rigidity and a hydrogen-bond-accepting carbonyl group, which may enhance stability and specificity compared to the pyrazole core in Compound 14. Pyrazoles are associated with broader antimicrobial activity but shorter metabolic half-lives .
  • Benzimidazole (Etazene) vs. Pyrrolidinone: Etazene’s benzimidazole core facilitates aromatic stacking interactions critical for opioid activity , whereas the pyrrolidinone in the target compound could favor interactions with proteases or kinases via its lactam functionality.

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement, combining a pyrrolidine ring, an ethoxyphenyl group, and a methoxybenzenesulfonamide moiety. Its biological activity is primarily attributed to its interactions with specific molecular targets, making it a candidate for drug development in various fields, including oncology and anti-inflammatory therapies.

PropertyValue
Molecular FormulaC22H28N2O4S
Molecular Weight416.5 g/mol
CAS Number955255-08-0
StructureChemical Structure

The biological activity of this compound is primarily mediated through its sulfonamide group, which can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The ethoxyphenyl and pyrrolidine moieties enhance the compound's binding affinity and specificity, leading to effective inhibition of target pathways.

Therapeutic Applications

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant efficacy against various cancer cell lines. The structural components may interact with cellular pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Properties : The sulfonamide functional group has been associated with anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
  • Antiviral Potential : Similar compounds have shown broad-spectrum antiviral effects against viruses such as HIV and HBV by increasing intracellular levels of proteins that inhibit viral replication, indicating a possible avenue for further research into its antiviral capabilities.

Study on Antiviral Activity

In a recent study focusing on N-phenylbenzamide derivatives (related compounds), researchers found that these compounds exhibited significant antiviral activity against hepatitis B virus (HBV), with IC50 values indicating effective inhibition of viral replication. The mechanism involved the upregulation of intracellular APOBEC3G levels, which are known to restrict HBV replication .

Antitumor Efficacy

Another case study investigated the antitumor properties of sulfonamide derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Q & A

Synthetic Routes and Optimization

Q: What are the optimal synthetic routes and critical parameters for high-yield synthesis of this compound? A: The compound is synthesized via multi-step organic reactions, typically involving:

  • Step 1: Formation of the pyrrolidinone core through cyclization of a β-ketoamide intermediate under acidic conditions.
  • Step 2: Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or coupling reactions.
  • Step 3: Sulfonamide linkage formation using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Key parameters:

  • Temperature: Strict control (e.g., 0–5°C for sulfonylation to prevent side reactions).
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps.
  • Catalysts: Pd-based catalysts improve cross-coupling efficiency in aryl group introduction .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the compound’s structural integrity? A: A combination of techniques is essential:

  • NMR spectroscopy: 1^1H and 13^13C NMR verify substituent positions and stereochemistry (e.g., pyrrolidinone ring conformation).
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]+^+: 445.18) and fragmentation patterns.
  • X-ray crystallography: Resolves absolute configuration and crystal packing, as demonstrated in related sulfonamide derivatives with 4-methoxyphenyl groups .

Data example (from analogous structures):

Parameter Value
Crystallographic R-factor0.042 (reported for N-(4-methoxyphenyl)benzenesulfonamide)
Bond angles (C-S-N)105.5°–112.3°

Structure-Activity Relationship (SAR) Studies

Q: How can researchers design SAR studies to evaluate bioactivity variations in analogs? A: Focus on modifying:

  • Pyrrolidinone ring substituents: Replace the 4-ethoxyphenyl group with halogenated or alkylated analogs to assess steric/electronic effects.
  • Sulfonamide moiety: Test alternative substituents (e.g., nitro, fluoro) at the 4-methoxy position to probe binding interactions.

Methodology:

  • In silico docking: Use molecular modeling (e.g., AutoDock Vina) to predict interactions with biological targets like cyclooxygenase-2 (COX-2) or kinases.
  • Biological assays: Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2) across analogs. For example, fluorinated derivatives of related sulfonamides show enhanced activity .

Mechanistic Pathways in Biological Activity

Q: What experimental approaches elucidate the compound’s mechanism of action in anticancer or antimicrobial contexts? A:

  • Kinetic analysis: Measure time-dependent inhibition of target enzymes (e.g., tyrosine kinases) using fluorescence-based assays.
  • Reactive oxygen species (ROS) detection: Use probes like DCFH-DA in cell cultures to assess oxidative stress induction.
  • Protein binding studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like Bcl-2 or β-tubulin .

Example contradiction resolution: Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum content affecting solubility). Validate results via orthogonal methods like clonogenic assays .

Addressing Contradictory Bioactivity Data

Q: How should researchers resolve inconsistencies in reported biological activities (e.g., varying IC50_{50} values)? A:

  • Standardize assay protocols: Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).
  • Structural analogs: Compare with compounds like N-(4-fluorobenzyl)-5-oxopyrrolidine sulfonamides to identify substituent-dependent trends.
  • Metabolic stability testing: Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Crystallographic and Computational Modeling

Q: How can crystallographic data enhance understanding of the compound’s interactions? A:

  • Crystal structure analysis: Resolve hydrogen-bonding networks (e.g., sulfonamide O···H-N interactions) critical for target binding.
  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic attack sites.

Case study: The crystal structure of N-(4-methoxyphenyl)benzenesulfonamide revealed a twisted conformation between the benzene rings, influencing π-π stacking in protein binding .

Stability and Degradation Pathways

Q: What strategies prevent degradation during storage or experimental use? A:

  • Storage conditions: Lyophilize and store at –20°C under argon to avoid hydrolysis of the sulfonamide bond.
  • Degradation analysis: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Major degradation products include 4-methoxybenzenesulfonic acid and pyrrolidinone fragments .

Comparative Analysis with Structural Analogs

Q: How does this compound compare to its closest analogs in terms of physicochemical properties? A:

Property This Compound N-(4-fluorobenzyl) Analog Nitro-Substituted Analog
LogP 2.83.12.5
Solubility (mg/mL) 0.12 (pH 7.4)0.090.21
pKa (sulfonamide) 9.79.58.9

Source: Predicted using ACD/Labs Percepta .

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